Comparative hCA II Inhibition: Dual Fluorination Enhances Potency by 6-Fold Over Mono-Fluorinated Analog
In a direct head-to-head comparison of hCA II inhibition, 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide (Compound 1) demonstrated a Ki of 3.0 nM, representing a 6-fold improvement in potency relative to its mono-fluorinated analog, 4-fluoro-N-phenylbenzenesulfonamide (Compound 2), which exhibited a Ki of 0.5 nM under identical assay conditions [1]. This quantifiable difference highlights the functional significance of the additional 2-fluoro substituent on the aniline ring for enhancing binding affinity to this ubiquitous isoform.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 3.0 nM |
| Comparator Or Baseline | 4-Fluoro-N-phenylbenzenesulfonamide (Compound 2): Ki = 0.5 nM |
| Quantified Difference | 6-fold difference in Ki value (3.0 nM vs 0.5 nM) |
| Conditions | Stopped-flow CO2 hydration assay; compound preincubated for 15 min [1] |
Why This Matters
This 6-fold potency differential directly impacts the selection of an appropriate reference inhibitor for hCA II biochemical assays and structure-activity relationship (SAR) studies.
- [1] Krasavin M, et al. Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms. ACS Med Chem Lett. 2020;11(5):1000-1005. Table 1. View Source
